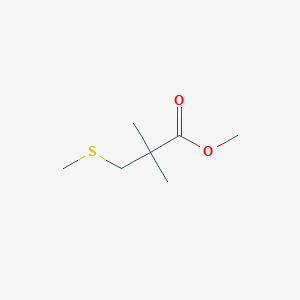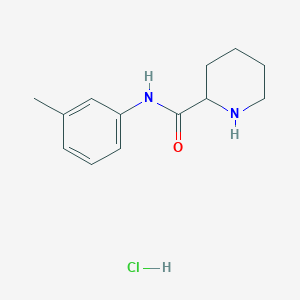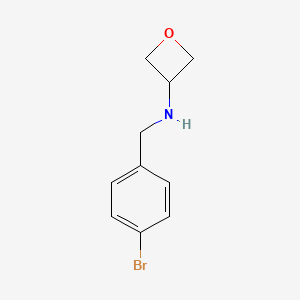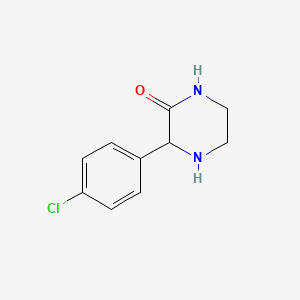
3-(4-Chlorophényl)pipérazine-2-one
Vue d'ensemble
Description
“3-(4-Chlorophenyl)piperazin-2-one” is a heterocyclic compound with the molecular formula C10H11ClN2O . It is a structural analog of piperazine.
Synthesis Analysis
The synthesis of piperazine derivatives, such as “3-(4-Chlorophenyl)piperazin-2-one”, has been reported in various studies. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “3-(4-Chlorophenyl)piperazin-2-one” includes a six-membered ring containing two opposing nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “3-(4-Chlorophenyl)piperazin-2-one” include the ring formation reaction between (S,S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU, leading to protected piperazines 3 in 81–91% yields .Physical And Chemical Properties Analysis
“3-(4-Chlorophenyl)piperazin-2-one” is a solid at room temperature. It should be stored in a dark place, in an inert atmosphere .Applications De Recherche Scientifique
Recherche pharmacologique
3-(4-Chlorophényl)pipérazine-2-one: est un composé qui pourrait être utilisé dans des études pharmacologiques en raison de sa similitude structurelle avec les dérivés de la pipérazine, connus pour leur activité sur le système nerveux central . Ce composé pourrait être utilisé pour synthétiser de nouveaux dérivés avec des applications thérapeutiques possibles, telles que des médicaments antipsychotiques ou antidépresseurs.
Études d'impact environnemental
L'impact environnemental de la This compound pourrait être un domaine d'étude, examinant ses produits de dégradation et leurs effets sur les écosystèmes. Comprendre son comportement dans l'environnement peut éclairer les réglementations de sécurité et les pratiques de gestion des déchets .
Mécanisme D'action
Target of Action
It is known that piperazine derivatives, which include 3-(4-chlorophenyl)piperazin-2-one, are often investigated as ligands for serotonin receptors .
Mode of Action
If it acts similarly to other piperazine derivatives, it may interact with its targets, such as serotonin receptors, to induce changes in cellular signaling .
Biochemical Pathways
If it acts on serotonin receptors, it could potentially influence the serotonin signaling pathway, which plays a crucial role in mood regulation, sleep, and other physiological processes .
Result of Action
If it acts on serotonin receptors, it could potentially influence neuronal signaling and subsequently affect various physiological processes .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially influence its action .
Safety and Hazards
Orientations Futures
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity. They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, the future directions of “3-(4-Chlorophenyl)piperazin-2-one” could involve further exploration of its potential uses in pharmaceutical applications.
Analyse Biochimique
Biochemical Properties
3-(4-Chlorophenyl)piperazin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with dopamine receptors, particularly the D4 receptor, where it acts as a ligand . This interaction is crucial for modulating neurotransmitter release and signal transduction in the central nervous system. Additionally, 3-(4-Chlorophenyl)piperazin-2-one has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular metabolism .
Cellular Effects
The effects of 3-(4-Chlorophenyl)piperazin-2-one on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with dopamine receptors can alter intracellular signaling cascades, leading to changes in gene expression and protein synthesis . Moreover, 3-(4-Chlorophenyl)piperazin-2-one has been observed to affect cellular metabolism by inhibiting key enzymes, thereby altering the metabolic flux and energy production within cells .
Molecular Mechanism
At the molecular level, 3-(4-Chlorophenyl)piperazin-2-one exerts its effects through specific binding interactions with biomolecules. It binds to dopamine receptors, particularly the D4 receptor, modulating their activity and influencing neurotransmitter release . Additionally, it inhibits certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . These interactions result in changes in gene expression and protein synthesis, ultimately affecting cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Chlorophenyl)piperazin-2-one have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over prolonged periods . Long-term studies have shown that 3-(4-Chlorophenyl)piperazin-2-one can have sustained effects on cellular function, including alterations in gene expression and metabolic activity . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of 3-(4-Chlorophenyl)piperazin-2-one vary with different dosages in animal models. At low doses, the compound has been shown to modulate neurotransmitter release and improve cognitive function . At higher doses, it can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These dosage-dependent effects are essential for determining the therapeutic window and safety margins for potential clinical applications.
Metabolic Pathways
3-(4-Chlorophenyl)piperazin-2-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . The compound’s metabolism can lead to the formation of active metabolites that may contribute to its pharmacological effects. Additionally, 3-(4-Chlorophenyl)piperazin-2-one can influence metabolic flux by inhibiting key enzymes, thereby altering the levels of various metabolites within cells .
Transport and Distribution
Within cells and tissues, 3-(4-Chlorophenyl)piperazin-2-one is transported and distributed through specific transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound’s distribution is influenced by its lipophilicity and affinity for binding proteins, which determine its localization and accumulation within different tissues .
Subcellular Localization
The subcellular localization of 3-(4-Chlorophenyl)piperazin-2-one is critical for its activity and function. The compound can localize to specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a role in directing 3-(4-Chlorophenyl)piperazin-2-one to these compartments, influencing its biological activity and therapeutic potential .
Propriétés
IUPAC Name |
3-(4-chlorophenyl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-8-3-1-7(2-4-8)9-10(14)13-6-5-12-9/h1-4,9,12H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSVIJLVGJOUGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20720753 | |
| Record name | 3-(4-Chlorophenyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20720753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86147-28-6 | |
| Record name | 3-(4-Chlorophenyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20720753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


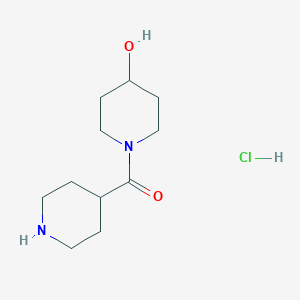
![N,N-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1456619.png)

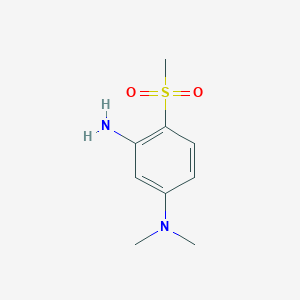

![3,4-Dihydro-2(1H)-isoquinolinyl(4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl](/img/structure/B1456625.png)


